N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Description
Historical Development of Thiadiazole-Naphthalene Carboxamide Research
The exploration of thiadiazole-naphthalene hybrids originated from advancements in heterocyclic chemistry during the mid-20th century. Thiadiazoles, first characterized through Hantzsch–Widman nomenclature, gained prominence due to their aromatic stability and versatility in drug design. Early pharmacological studies in the 1970s revealed that 1,3,4-thiadiazole derivatives, such as acetazolamide, exhibited carbonic anhydrase inhibitory activity, spurring interest in structural modifications.
The integration of naphthalene moieties began in the 1990s, driven by the need to enhance lipophilicity and π-π stacking interactions in small-molecule inhibitors. A pivotal study in 2003 demonstrated that naphthalene-thiadiazole conjugates inhibited tubulin polymerization 2.7-fold more effectively than colchicine in breast cancer models, establishing a foundation for hybrid drug development. Subsequent decades saw systematic optimization of substituents, including methyl, chloro, and ethoxy groups, to improve target selectivity and metabolic stability.
Significance in Medicinal Chemistry and Drug Discovery
Thiadiazole-naphthalene hybrids occupy a critical niche in oncology and antimicrobial therapy due to their dual mechanisms of action:
Table 1: Biological Activities of Representative Thiadiazole-Naphthalene Derivatives
These compounds disrupt microtubule dynamics by binding to the colchicine site, induce apoptosis via caspase-3 activation, and inhibit tyrosine kinases through competitive ATP displacement. The naphthalene component enhances membrane permeability, as evidenced by a 40% increase in cellular uptake compared to non-aromatic analogs in A549 cells.
Current Research Landscape and Knowledge Gaps
Recent advancements focus on structure-activity relationship (SAR) studies to optimize substituent effects. For instance, 4-methylphenyl groups improve metabolic stability by reducing cytochrome P450-mediated oxidation, as shown in hepatic microsomal assays (t₁/₂ = 8.7 hrs vs. 2.1 hrs for unsubstituted analogs). However, critical gaps persist:
- Pharmacokinetic Profiling : Limited data exist on oral bioavailability and blood-brain barrier penetration.
- Resistance Mechanisms : Cross-resistance with taxanes in multidrug-resistant tumors remains uncharacterized.
- Synthetic Scalability : Current yields for N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide rarely exceed 62% due to side reactions during amide coupling.
Rationale for this compound Investigation
This compound’s design leverages three strategic elements:
- Thiadiazole Core : Serves as a hydrogen bond acceptor, enhancing interactions with tubulin’s β-subunit (docking score: -9.2 kcal/mol).
- 4-Methylphenyl Substituent : Increases hydrophobic contact surfaces by 18% compared to chlorophenyl analogs, improving target occupancy.
- Naphthalene-2-carboxamide : Stabilizes the compound’s binding pose via edge-to-face stacking with tubulin’s Phe351 residue.
Ongoing crystallographic studies reveal a unique binding mode where the methyl group induces conformational changes in tubulin’s T7 loop, a region critical for polymerization kinetics. These features position the compound as a lead candidate for overcoming resistance to vinca alkaloids and taxanes.
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-6-8-15(9-7-13)19-22-23-20(25-19)21-18(24)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXMVBIZBZOLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide typically involves the reaction of 4-methylphenyl hydrazine with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related derivatives, focusing on substituents, heterocyclic cores, and bioactivity. Key analogues include:
2.1. Substituent Variations on the Thiadiazole Ring
N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-2-naphthamide (C₁₅H₁₃N₃OS₂)
- N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Substituent: 4-Chlorobenzylthio (-S-CH₂-C₆H₄-Cl) at position 4. Melting Point: 132–134°C. Yield: 74%. Bioactivity: Exhibited enhanced antifungal activity compared to methylthio analogues, likely due to the electron-withdrawing chlorine atom .
2.2. Heterocycle Core Modifications
- N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide Core Modification: Oxadiazole (oxygen replaces sulfur in the heterocycle). Oxadiazoles are less lipophilic than thiadiazoles, which may influence pharmacokinetics .
- 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) Core Modification: Triazole with a carbothioate group. Spectroscopic Data: FTIR peaks at 3204 cm⁻¹ (N-H) and 1684 cm⁻¹ (C=O).
Naphthalene Positional Isomerism
- N-[5-((4-Methylphenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide Isomerism: Naphthalene-1-carboxamide vs. naphthalene-2-carboxamide.
Comparative Data Table
Research Findings and Implications
- Synthetic Yields : Thiadiazole derivatives with simple alkylthio substituents (e.g., methylthio, ethylthio) often achieve higher yields (72–97%) compared to bulkier arylthio analogues (74–88%) .
- Bioactivity Trends: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the thiadiazole ring enhance antifungal activity, while methoxy groups improve solubility but reduce potency .
- Crystallographic Data : Thiadiazole derivatives with aryl substituents adopt planar or butterfly conformations, influencing solid-state packing and stability .
Biological Activity
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a thiadiazole ring and a naphthalene moiety, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 304.35 g/mol. The presence of the thiadiazole ring is particularly noteworthy due to its established role in enhancing the biological properties of various derivatives.
This compound acts primarily through the induction of apoptosis in cancer cells. It has been shown to activate caspases, which are crucial enzymes involved in the apoptotic pathway. This activation leads to programmed cell death, making it a potential candidate for anticancer therapies.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound.
- In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its effects on MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer) cell lines, it demonstrated an IC50 value of approximately 10 µg/mL against MCF-7 cells, indicating significant antiproliferative activity .
- Structure-Activity Relationship (SAR) : Modifications in the structure have been shown to enhance activity. For example, substituting different aryl groups or altering the position of functional groups can significantly affect the potency of these compounds .
Antimicrobial Activity
Thiadiazole derivatives are also known for their antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of several thiadiazole derivatives against MCF-7 and HepG2 cell lines. The results indicated that compounds with higher lipophilicity and specific structural modifications exhibited enhanced cytotoxicity. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 4c | HepG2 | 10.10 |
This study highlights how structural variations can lead to significant differences in biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which thiadiazole derivatives induce apoptosis. It was found that these compounds could initiate mitochondrial dysfunction leading to caspase activation and subsequent cell death in tumor models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
